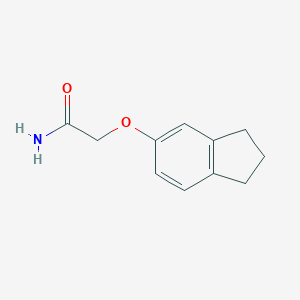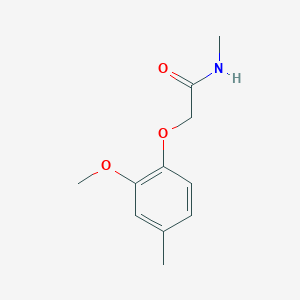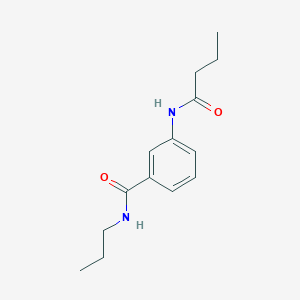
N-cyclohexyl-N'-(3-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(3-ethoxyphenyl)urea, also known as CEU, is a synthetic compound that has been extensively studied for its various biological activities. CEU belongs to the class of urea derivatives, which have shown promising results in treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-(3-ethoxyphenyl)urea exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to have low toxicity in animal studies. However, one of the limitations of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(3-ethoxyphenyl)urea. One area of interest is the development of more potent and selective N-cyclohexyl-N'-(3-ethoxyphenyl)urea analogs for the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-cyclohexyl-N'-(3-ethoxyphenyl)urea. Furthermore, the potential use of N-cyclohexyl-N'-(3-ethoxyphenyl)urea as a therapeutic agent in various diseases, such as cancer, diabetes, and neurodegenerative diseases, warrants further investigation.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(3-ethoxyphenyl)urea involves the reaction between cyclohexyl isocyanate and 3-ethoxyaniline. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
properties
Product Name |
N-cyclohexyl-N'-(3-ethoxyphenyl)urea |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) |
InChI Key |
KOALXKBPQLJDMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)


![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)